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molecular formula C19H20F3NO3 B8285121 4-[4-(4-Trifluoromethoxybenzyloxy)piperidin-1-yl]phenol

4-[4-(4-Trifluoromethoxybenzyloxy)piperidin-1-yl]phenol

Cat. No. B8285121
M. Wt: 367.4 g/mol
InChI Key: WUNFQGWXGWIYBB-UHFFFAOYSA-N
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Patent
US09051333B2

Procedure details

Pyridinium p-toluenesulfonate (81 mg) was added to an ethanol solution (3 ml) of 1-[4-(tetrahydropyran-2-yloxy)phenyl]-4-(4-trifluoromethoxybenzyloxy)piperidine (507 mg) and the mixture was stirred at 70 to 80° C. for 24 hours. After being cooled to room temperature, the reaction mixture was concentrated under reduced pressure, ethyl acetate and a saturated sodium hydrogen carbonate aqueous solution were added to the residue, and the result was separated into layers. The organic layer was washed with a saturated sodium chloride aqueous solution and dried over magnesium sulfate. After being concentrated under reduced pressure, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to afford the title compound as a pale purple solid (305 mg).
Quantity
81 mg
Type
reactant
Reaction Step One
Name
1-[4-(tetrahydropyran-2-yloxy)phenyl]-4-(4-trifluoromethoxybenzyloxy)piperidine
Quantity
507 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.O1CCCCC1[O:24][C:25]1[CH:30]=[CH:29][C:28]([N:31]2[CH2:36][CH2:35][CH:34]([O:37][CH2:38][C:39]3[CH:44]=[CH:43][C:42]([O:45][C:46]([F:49])([F:48])[F:47])=[CH:41][CH:40]=3)[CH2:33][CH2:32]2)=[CH:27][CH:26]=1>C(O)C>[F:48][C:46]([F:47])([F:49])[O:45][C:42]1[CH:41]=[CH:40][C:39]([CH2:38][O:37][CH:34]2[CH2:35][CH2:36][N:31]([C:28]3[CH:29]=[CH:30][C:25]([OH:24])=[CH:26][CH:27]=3)[CH2:32][CH2:33]2)=[CH:44][CH:43]=1 |f:0.1|

Inputs

Step One
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
1-[4-(tetrahydropyran-2-yloxy)phenyl]-4-(4-trifluoromethoxybenzyloxy)piperidine
Quantity
507 mg
Type
reactant
Smiles
O1C(CCCC1)OC1=CC=C(C=C1)N1CCC(CC1)OCC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70 to 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
a saturated sodium hydrogen carbonate aqueous solution were added to the residue
CUSTOM
Type
CUSTOM
Details
the result was separated into layers
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(OC1=CC=C(COC2CCN(CC2)C2=CC=C(C=C2)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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